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Compound of Interest

Compound Name: Neoechinulin C

Cat. No.: B12417522

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the total synthesis of Neoechinulin C, a
complex indole alkaloid with potential therapeutic applications. The protocol is primarily based
on modern synthetic methodologies, offering a streamlined and efficient approach to this
natural product. This guide includes detailed experimental procedures, data presentation in
tabular format, and visual representations of the synthetic pathway and workflow to aid in
comprehension and reproducibility.

Introduction

Neoechinulin C is a member of the prenylated indole alkaloid family, characterized by a
unique diketopiperazine moiety. These natural products have garnered significant interest from
the scientific community due to their diverse biological activities. The development of a robust
and efficient total synthesis is crucial for enabling further investigation into their therapeutic
potential and for the generation of novel analogs for drug discovery programs.

The synthetic strategy outlined herein focuses on a convergent approach, wherein the key
indole aldehyde precursor is first synthesized and then coupled with a suitable diketopiperazine
fragment. This is followed by a final cyclization to yield the target molecule, Neoechinulin C.

Retrosynthetic Analysis
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A logical retrosynthetic disconnection of Neoechinulin C points to two key building blocks: the
functionalized indole-3-carboxaldehyde 1 and the protected piperazine-2,5-dione 2. The core
synthetic challenge lies in the efficient construction of the sterically hindered C2-substituted
indole aldehyde and the subsequent stereoselective formation of the diketopiperazine ring.

Endole-B-carboxaldehyde (19
Key Fragments Disconnection ‘ Neoechinulin C '
Giperazine-2,5-dione (ZD

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Neoechinulin C.

Synthetic Pathway

The forward synthesis commences with the preparation of the key indole aldehyde precursor,
2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde. This is followed by a base-mediated
coupling with 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione. The
resulting intermediate is then treated with tetra-n-butylammonium fluoride (TBAF) to induce
deprotection and cyclization, affording Neoechinulin C.

Vilsmeier-Haack Formylation C (1.1-dimethyl-2-prop AH-indol (9 Base-induced Coupling
C ' (+BuOK, DMF) Deprotection & Cyclization

E‘M el ‘Srd\cne(ZD»i

2-(1,1-dimethyl-2-propenyl)-1H-indole

Click to download full resolution via product page

Caption: Overall synthetic scheme for Neoechinulin C.

Experimental Protocols
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Synthesis of 2-(1,1-dimethyl-2-propenyl)-1H-indole-3-
carbaldehyde (1)

This procedure is a proposed route based on established methods for indole formylation.
Materials:

e 2-(1,1-dimethyl-2-propenyl)-1H-indole

e Anhydrous N,N-Dimethylformamide (DMF)

¢ Phosphorus oxychloride (POCIs)

» Saturated sodium bicarbonate solution

» Ethyl acetate

e Brine

¢ Anhydrous sodium sulfate

Procedure:

To a stirred solution of anhydrous DMF at O °C under a nitrogen atmosphere, slowly add
phosphorus oxychloride.

« Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

e Add a solution of 2-(1,1-dimethyl-2-propenyl)-1H-indole in anhydrous DMF dropwise to the
Vilsmeier reagent at O °C.

 Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

e Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate
solution.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford the title compound.

. Molecular Weight (
Reactant Molar Equiv. Mass/Volume
g/mol)
2-(1,1-dimethyl-2-
_ 1.0 185.27
propenyl)-1H-indole
Phosphorus
_ 1.2 153.33
oxychloride
N,N-
73.09 Solvent

Dimethylformamide

Table 1: Reagents for the synthesis of Indole Aldehyde (1).

Total Synthesis of Neoechinulin C

This protocol is adapted from the synthesis of Neoechinulin B by Nishiuchi et al.[1][2][3].
Step 1: Base-induced Coupling

Materials:

2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde (1)

1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione (2)

Potassium tert-butoxide (t-BuOK)

Anhydrous N,N-Dimethylformamide (DMF)

Saturated ammonium chloride solution

Ethyl acetate
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e Brine

e Anhydrous sodium sulfate

Procedure:

Dissolve the indole aldehyde (1) and the protected piperazinedione (2) in anhydrous DMF at
room temperature under a nitrogen atmosphere.

e Cool the solution to 0 °C and add potassium tert-butoxide portion-wise.
 Stir the reaction mixture at room temperature for 12-16 hours.

¢ Quench the reaction with a saturated ammonium chloride solution.

o Extract the mixture with ethyl acetate (3 x 30 mL).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

» Purify the residue by flash column chromatography to yield the coupled intermediate.
Step 2: Deprotection and Cyclization

Materials:

e Coupled Intermediate from Step 1

o Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)

e Anhydrous Tetrahydrofuran (THF)

» Saturated ammonium chloride solution

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate
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Procedure:

o Dissolve the coupled intermediate in anhydrous THF at O °C under a nitrogen atmosphere.
o Add the TBAF solution dropwise to the reaction mixture.

 Stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

e Quench the reaction with a saturated ammonium chloride solution.

o Extract the mixture with ethyl acetate (3 x 20 mL).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by preparative thin-layer chromatography or column
chromatography to afford Neoechinulin C.

. Molecular )
Reactant Molar Equiv. _ Mass/Volume Yield (%)
Weight ( g/mol )

Indole Aldehyde
1.0 213.28 - -
1)
Piperazinedione
15 344.47 - -
(2)
Potassium tert-
, 2.0 112.21 - -
butoxide
Coupled 60-70
Intermediate (Estimated)
TBAF (1M in
2.0 261.47 - -
THF)
o 75-85
Neoechinulin C - 321.39 - _
(Estimated)

Table 2: Reagents and expected yields for the final steps of Neoechinulin C synthesis.
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Workflow Diagram
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Caption: Step-by-step experimental workflow.

Conclusion

The described synthetic route provides a practical and efficient method for the total synthesis of
Neoechinulin C. The key steps involve a well-established formylation of the indole core,
followed by a modern and high-yielding coupling and cyclization sequence. This protocol
should serve as a valuable resource for researchers in medicinal chemistry and natural product
synthesis, facilitating the production of Neoechinulin C for further biological evaluation and the
development of novel derivatives. The provided diagrams and tables are intended to offer a
clear and concise overview of the entire synthetic process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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